(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.:
Cat. No.: VC14956435
Molecular Formula: C24H18ClN3O3S
Molecular Weight: 463.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H18ClN3O3S |
|---|---|
| Molecular Weight | 463.9 g/mol |
| IUPAC Name | (5Z)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C24H18ClN3O3S/c1-2-12-30-18-8-6-15(7-9-18)22-26-24-28(27-22)23(29)21(32-24)14-19-10-11-20(31-19)16-4-3-5-17(25)13-16/h3-11,13-14H,2,12H2,1H3/b21-14- |
| Standard InChI Key | JKSPZDUEHNQFHO-STZFKDTASA-N |
| Isomeric SMILES | CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)Cl)/SC3=N2 |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)Cl)SC3=N2 |
Introduction
The compound (5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl) thiazolo[3,2-b] triazol-6(5H)-one is a heterocyclic organic molecule with potential applications in medicinal chemistry. Its structure integrates several pharmacophores, including a furan ring, thiazole-triazole systems, and a chlorophenyl moiety, which contribute to its biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions combining heterocyclic precursors. The key steps include:
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Formation of the thiazolo[3,2-b] triazole core via cyclization reactions.
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Introduction of the furan ring through electrophilic substitution.
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Incorporation of the propoxyphenyl group using alkylation reactions.
Biological Activities
Heterocyclic compounds like this exhibit diverse biological properties due to their structural complexity:
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Antimicrobial Activity: The furan and thiazole moieties are known to disrupt microbial cell walls and inhibit enzymatic pathways .
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Anticancer Potential: Compounds with triazole rings have shown apoptosis-inducing effects in cancer cells through mitochondrial disruption .
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Anti-inflammatory Properties: Chlorophenyl derivatives are often linked to COX enzyme inhibition.
Analytical Data
The characterization of this compound is confirmed through various spectroscopic techniques:
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NMR Spectroscopy: Indicates chemical shifts corresponding to the aromatic protons and heteroatoms.
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Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.
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FTIR Spectroscopy: Identifies functional groups like carbonyls () and aromatic systems.
| Property | Value/Observation |
|---|---|
| Molecular Weight | 413.87 g/mol |
| Solubility | Soluble in organic solvents like DMSO |
| Melting Point | ~220°C (dependent on purity) |
| Key Functional Groups | Furan, Chlorophenyl, Thiazole-Triazole |
Applications
This compound's potential applications include:
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Drug Development: As a lead compound for designing antimicrobial or anticancer agents.
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Material Science: Its heterocyclic structure may contribute to novel materials with electronic properties.
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Pharmacological Research: A tool for studying enzyme inhibition and receptor binding.
Limitations and Future Directions
While promising, challenges such as low water solubility and potential toxicity need to be addressed through structural modifications or formulation strategies.
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